[5-(Iodomethyl)oxolan-3-yl]methanol
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Overview
Description
[5-(Iodomethyl)oxolan-3-yl]methanol: is a chemical compound with the molecular formula C6H11IO2 and a molecular weight of 242.06 g/mol . It is also known by its IUPAC name, (5-(iodomethyl)tetrahydrofuran-3-yl)methanol . This compound is characterized by the presence of an iodomethyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Iodomethyl)oxolan-3-yl]methanol typically involves the iodination of a precursor compound. One common method is the reaction of tetrahydrofuran-3-ylmethanol with iodomethane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Iodomethyl)oxolan-3-yl]methanol can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: The iodomethyl group can be substituted with other nucleophiles such as amines , thiols , or cyanides .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [5-(Iodomethyl)oxolan-3-yl]methanol is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways . It is also employed in the synthesis of biologically active molecules .
Medicine: pharmaceutical agents . It is used in the synthesis of drug candidates and as a starting material for the preparation of radiolabeled compounds for imaging studies .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals . It is also employed in the manufacture of agrochemicals and flavors .
Mechanism of Action
The mechanism of action of [5-(Iodomethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations and biological assays .
Comparison with Similar Compounds
- [5-(Bromomethyl)oxolan-3-yl]methanol
- [5-(Chloromethyl)oxolan-3-yl]methanol
- [5-(Fluoromethyl)oxolan-3-yl]methanol
Comparison: Compared to its halogenated analogs, [5-(Iodomethyl)oxolan-3-yl]methanol exhibits higher reactivity due to the larger atomic radius and lower bond dissociation energy of the iodine atom. This makes it a more effective reagent in nucleophilic substitution reactions .
Properties
IUPAC Name |
[5-(iodomethyl)oxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c7-2-6-1-5(3-8)4-9-6/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCYZOFWQOLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CI)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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